5-Thiazolyl vs. 2-Thiazolyl Substitution Pattern
The target compound is unambiguously differentiated from its 2-thiazolyl isomer (CAS 1935316-28-1) by the substitution position on the thiazole ring. The 5-isomer attaches the cyclopentane moiety at the 5-position of the thiazole, while the 2-isomer attaches at the 2-position. This structural difference is confirmed by distinct InChI strings: the 5-isomer has InChI=1S/C10H13NOS/c12-8-10(3-1-2-4-10)7-9-5-11-6-13-9/h5-6,8H,1-4,7H2, whereas the 2-isomer has InChI=1S/C10H13NOS/c12-8-10(3-1-2-4-10)7-9-11-5-6-13-9/h5-6,8H,1-4,7H2. The numerical position of the nitrogen atom in the InChI layer differs (position 5 vs. position 2), providing a definitive analytical fingerprint .
| Evidence Dimension | Thiazole substitution position |
|---|---|
| Target Compound Data | 5-(cyclopentylmethyl)-1,3-thiazole connectivity |
| Comparator Or Baseline | 2-(cyclopentylmethyl)-1,3-thiazole connectivity (CAS 1935316-28-1) |
| Quantified Difference | Positional isomer; distinct InChI strings with nitrogen at position 5 vs. position 2 |
| Conditions | Structural identity verified by InChI string comparison |
Why This Matters
Procurement must be isomer-specific to ensure the correct regioisomer is used in synthesis; a mix-up would invalidate any structure-activity relationship (SAR) study.
- [1] CIRS Group. 1-(1,3-Thiazol-2-ylmethyl)cyclopentane-1-carbaldehyde. CAS No. 1935316-28-1. View Source
